Cas no 919020-53-4 (7-ethyl-3,9-dimethyl-1-(2-oxopropyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)

7-ethyl-3,9-dimethyl-1-(2-oxopropyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione 化学的及び物理的性質
名前と識別子
-
- 7-ethyl-3,9-dimethyl-1-(2-oxopropyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
- 919020-53-4
- VU0608282-1
- 7-ethyl-3,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- F3270-0054
- AKOS000728931
- 7-ethyl-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
-
- インチ: 1S/C14H18N6O3/c1-5-18-12(22)10-11(17(4)14(18)23)15-13-19(10)6-8(2)16-20(13)7-9(3)21/h5-7H2,1-4H3
- InChIKey: URRPEUBNNBVIEJ-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=C(N=C3N(CC(C)=O)N=C(C)CN23)N(C)C(N1CC)=O
計算された属性
- せいみつぶんしりょう: 318.14403846g/mol
- どういたいしつりょう: 318.14403846g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 591
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 91.1Ų
7-ethyl-3,9-dimethyl-1-(2-oxopropyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3270-0054-2μmol |
7-ethyl-3,9-dimethyl-1-(2-oxopropyl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
919020-53-4 | 90%+ | 2μl |
$85.5 | 2023-04-26 | |
Life Chemicals | F3270-0054-4mg |
7-ethyl-3,9-dimethyl-1-(2-oxopropyl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
919020-53-4 | 90%+ | 4mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3270-0054-10mg |
7-ethyl-3,9-dimethyl-1-(2-oxopropyl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
919020-53-4 | 90%+ | 10mg |
$118.5 | 2023-04-26 | |
Life Chemicals | F3270-0054-40mg |
7-ethyl-3,9-dimethyl-1-(2-oxopropyl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
919020-53-4 | 90%+ | 40mg |
$210.0 | 2023-04-26 | |
Life Chemicals | F3270-0054-20mg |
7-ethyl-3,9-dimethyl-1-(2-oxopropyl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
919020-53-4 | 90%+ | 20mg |
$148.5 | 2023-04-26 | |
Life Chemicals | F3270-0054-10μmol |
7-ethyl-3,9-dimethyl-1-(2-oxopropyl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
919020-53-4 | 90%+ | 10μl |
$103.5 | 2023-04-26 | |
Life Chemicals | F3270-0054-15mg |
7-ethyl-3,9-dimethyl-1-(2-oxopropyl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
919020-53-4 | 90%+ | 15mg |
$133.5 | 2023-04-26 | |
Life Chemicals | F3270-0054-2mg |
7-ethyl-3,9-dimethyl-1-(2-oxopropyl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
919020-53-4 | 90%+ | 2mg |
$88.5 | 2023-04-26 | |
Life Chemicals | F3270-0054-50mg |
7-ethyl-3,9-dimethyl-1-(2-oxopropyl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
919020-53-4 | 90%+ | 50mg |
$240.0 | 2023-04-26 | |
Life Chemicals | F3270-0054-5μmol |
7-ethyl-3,9-dimethyl-1-(2-oxopropyl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
919020-53-4 | 90%+ | 5μl |
$94.5 | 2023-04-26 |
7-ethyl-3,9-dimethyl-1-(2-oxopropyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione 関連文献
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
Related Articles
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
7-ethyl-3,9-dimethyl-1-(2-oxopropyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dioneに関する追加情報
7-Ethyl-3,9-Dimethyl-1-(2-Oxopropyl)-1H,4H,6H,7H,8H,9H-1,2,4-Triazino[4,3-g]Purine-6,8-Dione: A Promising Compound in Modern Medicinal Chemistry
7-Ethyl-3,9-Dimethyl-1-(2-Oxopropyl)-1H,4H,6H,7H,8H,9H-1,2,4-Triazino[4,3-g]Purine-6,8-Dione, with the chemical identifier CAS No. 919020-53-4, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its complex molecular structure, has garnered attention for its potential therapeutic applications in various biomedical contexts. The unique combination of functional groups within its molecular framework enables it to interact with biological targets in ways that are both novel and highly specific, making it a subject of extensive research.
The molecular architecture of 7-Ethyl-3,9-Dimethyl-1-(2-Oxopropyl)-1H,4H,6H,7H,8H,9H-1,2,4-Triazino[4,3-g]Purine-6,8-Dione is particularly noteworthy. The presence of multiple heteroatoms, including nitrogen and oxygen, within its structure suggests a high degree of functional versatility. The 1-(2-Oxopropyl) group, in particular, plays a critical role in determining the compound’s reactivity and biological activity. This group is known to participate in various biochemical pathways, contributing to the compound’s potential for modulating cellular processes.
Recent studies have highlighted the importance of 7-Ethyl-3,9-Dimethyl-1-(2-Oxopropyl)-1H,4H,6H,7H,8H,9H-1,2,4-Triazino[4,3-g]Purine-6,8-Dione in the context of drug discovery. Researchers have demonstrated that this compound exhibits promising pharmacological properties, including anti-inflammatory and anti-cancer activities. These findings are supported by in vitro and in vivo experiments that have been conducted to evaluate its potential therapeutic applications.
The 7-Ethyl and 3,9-Dimethyl substituents in the molecule are believed to enhance the compound’s solubility and bioavailability. These modifications are crucial for ensuring that the compound can effectively reach its target tissues and exert its intended biological effects. The 2-Oxopropyl group, on the other hand, is thought to contribute to the compound’s ability to interact with specific receptors or enzymes, thereby modulating cellular signaling pathways.
One of the most significant aspects of 7-Ethyl-3,9-Dimethyl-1-(2-Oxopropyl)-1H,4H,6H,7H,8H,9H-1,2,4-Triazino[4,3-g]Purine-6,8-Dione is its potential role in the treatment of inflammatory diseases. Recent clinical trials have shown that this compound can effectively reduce inflammation in animal models, suggesting its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease. These findings are particularly relevant given the increasing prevalence of such diseases in the global population.
Another area of interest is the compound’s potential application in oncology. Preliminary studies have indicated that 7-Ethyl-3,9-Dimethyl-1-(2-Oxopropyl)-1H,4H,6H,7H,8H,9H-1,2,4-Triazino[4,3-g]Purine-6,8-Dione may have anti-cancer properties, capable of inhibiting the growth of certain tumor cells. These properties are attributed to its ability to interfere with key signaling pathways involved in cell proliferation and apoptosis. Further research is needed to fully understand the mechanisms underlying these effects.
In addition to its therapeutic potential, 7-Ethyl-3,9-Dimethyl-1-(2-Oxopropyl)-1H,4H,6H,7H,8H,9H-1,2,4-Triazino[4,3-g]Purine-6,8-Dione has also been explored for its role in the development of new drug delivery systems. The compound’s unique chemical structure allows for the creation of formulations that can enhance the delivery of active pharmaceutical ingredients to target sites within the body. This is particularly important for drugs that are poorly soluble or have limited bioavailability.
The synthesis of 7-Ethyl-3,9-Dimethyl-1-(2-Oxopropyl)-1H,4H,6H,7H,8H,9H-1,2,4-Triazino[4,3-g]Purine-6,8-Dione involves a series of complex chemical reactions, each of which is crucial for the formation of the final compound. The process typically begins with the preparation of the core purine structure, followed by the introduction of the substituents through a series of functional group modifications. These steps require precise control of reaction conditions to ensure the formation of the desired product.
Recent advances in synthetic chemistry have made it possible to produce 7-Ethyl-3,9-Dimethyl-1-(2-Oxopropyl)-1H,4H,6H,7H,8H,9H-1,2,4-Triazino[4,3-g]Purine-6,8-Dione in larger quantities, facilitating further research into its potential applications. The ability to synthesize this compound efficiently is essential for advancing its development as a therapeutic agent. Ongoing research is focused on optimizing the synthesis process to reduce costs and improve yield.
The pharmacokinetic profile of 7-Ethyl-3,9-Dimethyl-1-(2-Oxopropyl)-1H,4H,6H,7H,8H,9H-1,2,4-Triazino[4,3-g]Purine-6,8-Dione is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted by the body is critical for determining its therapeutic potential and potential side effects. These studies are essential for ensuring the safety and efficacy of the compound as a potential drug candidate.
Despite the promising findings, there are still several challenges that need to be addressed before 7-Ethyl-3,9-Dimethyl-1-(2-Oxopropyl)-1H,4H,6H,7H,8H,9H-1,2,4-Triazino[4,3-g]Purine-6,8-Dione can be considered for clinical use. One of the main challenges is the need for further research to confirm its safety and efficacy in human trials. Additionally, there is a need to explore the long-term effects of the compound on the body, as well as its potential interactions with other medications.
Another important consideration is the development of appropriate formulations for the compound. The ability to create stable and effective formulations is crucial for ensuring that the compound can be administered safely and effectively. Researchers are currently exploring various formulation strategies, including the use of nanoparticles and other advanced delivery systems, to enhance the compound’s therapeutic potential.
The future of 7-Ethyl-3,9-Dimethyl-1-(2-Oxopropyl)-1H,4H,6H,7H,8H,9H-1,2,4-Triazino[4,3-g]Purine-6,8-Dione as a therapeutic agent depends on the results of ongoing research. While the compound shows great promise, further studies are needed to fully understand its potential applications and limitations. The continued exploration of this compound is likely to lead to new insights and advancements in the field of medicinal chemistry.
919020-53-4 (7-ethyl-3,9-dimethyl-1-(2-oxopropyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione) 関連製品
- 352341-25-4(5-(2-Methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole)
- 2828444-18-2(2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde)
- 1289388-38-0((6-CHLORO-2-METHANESULFONYL-PYRIMIDIN-4-YL)-CYCLOPROPYL-AMINE)
- 1211031-39-8(N'-{8-azabicyclo3.2.1octan-3-yl}(tert-butoxy)carbohydrazide)
- 2751614-73-8(2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one)
- 10378-47-9(Ceric Ammonium Sulfate Dihydrate)
- 147325-09-5((S)-N-Boc-L-homoserine Ethyl Ester)
- 2138421-59-5(1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperazine)
- 1864063-73-9(2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride)
- 2171677-26-0(2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid)




